molecular formula C13H10Br2O B14754645 3,5-Dibromo-2-methoxy-1,1'-biphenyl

3,5-Dibromo-2-methoxy-1,1'-biphenyl

Cat. No.: B14754645
M. Wt: 342.02 g/mol
InChI Key: MPKCLFMSMODXBS-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxy-1,1’-biphenyl: is an organic compound with the molecular formula C13H10Br2O It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-methoxy-1,1’-biphenyl: The synthesis of 3,5-Dibromo-2-methoxy-1,1’-biphenyl can be achieved through the bromination of 2-methoxy-1,1’-biphenyl using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods:

    Large-scale bromination: Industrial production may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-2-methoxy-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 3,5-diamino-2-methoxy-1,1’-biphenyl or 3,5-dithiomethyl-2-methoxy-1,1’-biphenyl can be formed.

    Oxidation Products: Products like 3,5-dibromo-2-formyl-1,1’-biphenyl.

    Reduction Products: Products like 3,5-dihydro-2-methoxy-1,1’-biphenyl.

Mechanism of Action

Molecular Targets and Pathways:

Properties

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

1,5-dibromo-2-methoxy-3-phenylbenzene

InChI

InChI=1S/C13H10Br2O/c1-16-13-11(7-10(14)8-12(13)15)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

MPKCLFMSMODXBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2

Origin of Product

United States

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